2-Chloro-4-(2-fluoroethoxy)aniline
Description
2-Chloro-4-(2-fluoroethoxy)aniline is a substituted aniline derivative featuring a chloro group at the 2-position and a 2-fluoroethoxy group at the 4-position of the benzene ring.
Properties
Molecular Formula |
C8H9ClFNO |
|---|---|
Molecular Weight |
189.61 g/mol |
IUPAC Name |
2-chloro-4-(2-fluoroethoxy)aniline |
InChI |
InChI=1S/C8H9ClFNO/c9-7-5-6(12-4-3-10)1-2-8(7)11/h1-2,5H,3-4,11H2 |
InChI Key |
YENKMQGRIILCSB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OCCF)Cl)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(2-fluoroethoxy)aniline typically involves the following steps:
Nitration of Chlorobenzene: Chlorobenzene is nitrated to form 2-chloronitrobenzene.
Reduction: The nitro group in 2-chloronitrobenzene is reduced to form 2-chloroaniline.
Etherification: 2-Chloroaniline is then reacted with 2-fluoroethanol under basic conditions to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(2-fluoroethoxy)aniline can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Formation of 2-chloro-4-(2-fluoroethoxy)nitrobenzene.
Reduction: Formation of this compound derivatives.
Substitution: Formation of various substituted aniline derivatives.
Scientific Research Applications
2-Chloro-4-(2-fluoroethoxy)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in pharmaceuticals, particularly as a building block for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(2-fluoroethoxy)aniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or interacting with cellular membranes.
Comparison with Similar Compounds
Structural and Molecular Properties
The table below compares key parameters of 2-Chloro-4-(2-fluoroethoxy)aniline with its analogs:
Research and Application Insights
- Pharmaceutical Potential: The fluoroethoxy group may enhance blood-brain barrier penetration compared to bulkier alkoxy groups, making the compound a candidate for CNS-targeting drugs.
- Agrochemical Relevance: Similar to acetochlor and atrazine derivatives , fluorinated anilines could act as intermediates in herbicide synthesis, leveraging fluorine’s stability against degradation.
- Synthetic Challenges: Introducing the 2-fluoroethoxy group likely requires specialized etherification conditions, such as nucleophilic substitution with 2-fluoroethanol under basic catalysis.
Biological Activity
2-Chloro-4-(2-fluoroethoxy)aniline is an organic compound that has garnered attention in the fields of medicinal chemistry and biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound is characterized by a chloro group at the 2-position and a 2-fluoroethoxy side chain at the 4-position of the aniline ring. These functional groups contribute to its unique chemical reactivity and biological properties.
Biological Activity
Research indicates that this compound exhibits various biological activities, particularly in antimicrobial and anticancer domains. The following sections detail these activities and their underlying mechanisms.
Antimicrobial Activity
Studies have shown that compounds with similar structures to this compound can exhibit significant antimicrobial properties. The mechanism typically involves:
- Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis, leading to cell lysis.
- Disruption of Membrane Integrity : Interaction with bacterial membranes can compromise their integrity, resulting in cell death.
Table 1: Antimicrobial Efficacy of Similar Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| 5-Chloro-2-(2-fluoroethoxy)aniline | S. aureus | 16 µg/mL |
| 4-Fluorophenol | Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Properties
The anticancer potential of this compound has also been investigated. Studies suggest that it may act by:
- Inhibition of Cell Proliferation : It can inhibit specific kinases involved in cell cycle regulation.
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Table 2: Anticancer Activity of Related Compounds
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HeLa (Cervical Cancer) | 15 µM |
| 5-Chloro-2-(2-fluoroethoxy)aniline | MCF-7 (Breast Cancer) | 20 µM |
| Aniline | A549 (Lung Cancer) | >50 µM |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound binds to active sites on enzymes, thereby inhibiting their function.
- Receptor Modulation : It may also modulate receptor activity, influencing various signaling pathways critical for cell survival and proliferation.
Case Studies
- Study on Antimicrobial Effects : A recent study evaluated the antimicrobial effects of various aniline derivatives, including this compound, against clinical isolates of bacteria. Results indicated a promising efficacy against resistant strains, suggesting its potential as a lead compound for antibiotic development.
- Cancer Cell Line Research : In vitro studies on HeLa cells demonstrated that treatment with this compound resulted in a significant decrease in cell viability and an increase in markers associated with apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
